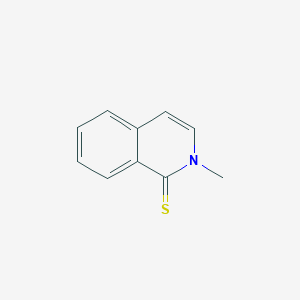

2-Methylisoquinoline-1-thione

Beschreibung

2-Methylisoquinoline-1-thione is a sulfur-containing heterocyclic compound characterized by an isoquinoline backbone substituted with a methyl group at the 2-position and a thione (-C=S) functional group at the 1-position. However, synthetic methodologies and comparative studies of this compound remain underreported in the literature, unlike its structural analogs such as benzothiophene- and isothiochromene-derived thiones . The lack of systematic data on its physicochemical and biological behavior highlights a critical research gap.

Eigenschaften

CAS-Nummer |

14945-74-5 |

|---|---|

Molekularformel |

C10H9NS |

Molekulargewicht |

175.25 g/mol |

IUPAC-Name |

2-methylisoquinoline-1-thione |

InChI |

InChI=1S/C10H9NS/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3 |

InChI-Schlüssel |

IEXYLQOPBXUDSK-UHFFFAOYSA-N |

SMILES |

CN1C=CC2=CC=CC=C2C1=S |

Kanonische SMILES |

CN1C=CC2=CC=CC=C2C1=S |

Andere CAS-Nummern |

14945-74-5 |

Synonyme |

2-methyl-1(2H)-thioisoquinolone |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems :

- 2-Methylisoquinoline-1-thione: Features a fused bicyclic isoquinoline system with a thione group at position 1 and a methyl group at position 2.

- 2-Benzothiophene-1(3H)-thione (5) : Contains a benzothiophene core with a thione group, synthesized via iodine-mediated cyclization of 2-alkynylthioanisoles .

- Isothiochromene-1-thione derivatives (e.g., 6f) : Incorporate a thiopyran ring fused to a benzene ring, with substituents like methoxy or phenyl groups .

Physicochemical Properties

Table 1 compares key data for 6f (a representative isothiochromene-1-thione) with hypothetical properties of this compound:

Key Observations :

- Substituents like methoxy and phenyl groups in 6f increase molecular weight and melting point compared to the simpler this compound.

- The absence of spectral data for this compound underscores the need for targeted characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.